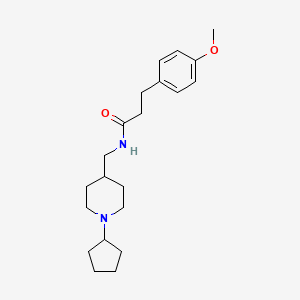

N-((1-cyclopentylpiperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-cyclopentylpiperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide, also known as CPP-ACP, is a chemical compound that has received significant attention in scientific research due to its potential applications in the field of dentistry. CPP-ACP is a peptide that is derived from casein, a protein found in milk. It is a white crystalline powder that is soluble in water and has a molecular weight of 500.7 g/mol.

Wissenschaftliche Forschungsanwendungen

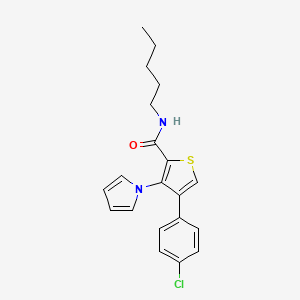

Antimicrobial and Antifungal Activities

- Compounds isolated from the endophytic fungus Botryosphaeria dothidea show significant antimicrobial activities. For example, pycnophorin significantly inhibited the growth of Bacillus subtilis and Staphylococcus aureus. Another compound, stemphyperylenol, displayed potent antifungal activity against the plant pathogen Alternaria solani (Xiao et al., 2014).

Antioxidant Activity

- Certain compounds demonstrate marked DPPH radical scavenging activities, suggesting potential antioxidant applications (Xiao et al., 2014).

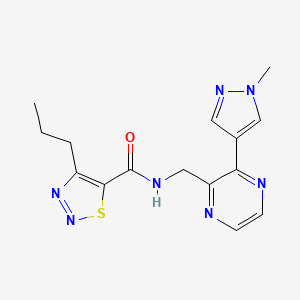

Anticancer Activity

- A series of 2,6-diarylpiperidin-4-one O-methyloximes were synthesized and evaluated for their in vitro antiproliferative activity against human cervical carcinoma (HeLa) cell line, providing leads for further anticancer drug synthesis (Parthiban et al., 2011).

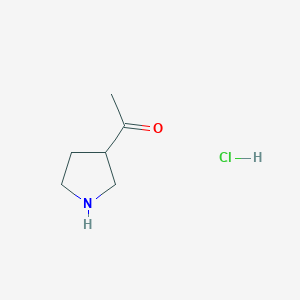

Enzyme Inhibition

- Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate exhibited chymotrypsin inhibitory activity, indicating potential for the development of enzyme inhibitors (Atta-ur-rahman et al., 1997).

Wirkmechanismus

Target of Action

Fentanyl and its analogs primarily target the opioid receptors in the brain, particularly the mu-opioid receptor . These receptors play a crucial role in pain perception and reward.

Mode of Action

Fentanyl analogs bind to the opioid receptors, mimicking the effects of endogenous opioids. This binding inhibits the release of certain neurotransmitters, leading to analgesic effects and feelings of euphoria .

Biochemical Pathways

The binding of fentanyl analogs to opioid receptors triggers a cascade of biochemical reactions. This includes the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the neuron and inhibition of neurotransmitter release .

Pharmacokinetics

Fentanyl analogs are typically lipophilic, allowing them to cross the blood-brain barrier rapidly. They undergo metabolism primarily in the liver, involving reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

Result of Action

The binding of fentanyl analogs to opioid receptors leads to analgesia, sedation, euphoria, and respiratory depression. Prolonged use can lead to physical dependence and withdrawal symptoms upon cessation .

Action Environment

The action of fentanyl analogs can be influenced by various factors, including the individual’s genetic makeup, overall health, and the presence of other substances. Environmental factors such as temperature and pH can also affect the stability and efficacy of these compounds .

Eigenschaften

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O2/c1-25-20-9-6-17(7-10-20)8-11-21(24)22-16-18-12-14-23(15-13-18)19-4-2-3-5-19/h6-7,9-10,18-19H,2-5,8,11-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOYEDHPHSPTBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(Difluoromethoxy)-3-methoxyphenyl]formamido}acetic acid](/img/structure/B2641155.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2641156.png)

![2-Chloro-1-[4-[1-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]ethyl]piperazin-1-yl]propan-1-one](/img/structure/B2641157.png)

![(3R,3aR,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/no-structure.png)

![5-((2,4-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2641165.png)

![methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2641169.png)

![6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide](/img/structure/B2641173.png)

![4-[Butyl(methyl)amino]pyridine-2-carbonitrile](/img/structure/B2641176.png)